molecular formula C₁₆H₁₉D₄ClFNO B1158758 Melperone Hydrochloride-d4

Melperone Hydrochloride-d4

Cat. No.: B1158758
M. Wt: 303.84
Attention: For research use only. Not for human or veterinary use.
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Description

Fundamental Principles of Stable Isotope Labeling in Drug Discovery and Development

Stable isotope labeling is a technique where atoms in a drug molecule are replaced with their heavier, non-radioactive isotopes. lgcstandards.com Common stable isotopes used in drug development include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). lgcstandards.com These isotopes are chemically identical to their more common counterparts but possess extra neutrons, resulting in a slight increase in mass. lgcstandards.com This mass difference is the key to their utility.

In drug discovery and development, SIL compounds serve as tracers, allowing scientists to track the absorption, distribution, metabolism, and excretion (ADME) of a drug with high precision. clearsynth.comscbt.com Because the isotopic label does not significantly alter the molecule's chemical or biological properties, the labeled compound behaves almost identically to the unlabeled drug within the body. lgcstandards.com This allows for accurate and reliable data collection, which is crucial for understanding a drug's pharmacokinetic and pharmacodynamic profile. clearsynth.comlgcstandards.com The integration of stable isotope labeling can expedite the drug development process by providing early insights into a candidate's metabolic fate. lgcstandards.com

Analytical Advantages of Deuterated Analogues in Quantitative Bioanalysis

Deuterated analogues, where one or more hydrogen atoms are replaced by deuterium, are particularly valuable in quantitative bioanalysis, especially when coupled with mass spectrometry (MS). The use of a deuterated version of the analyte as an internal standard is considered the gold standard in quantitative LC-MS assays.

An ideal internal standard should have chemical and physical properties that are very similar to the analyte it is meant to track. Deuterated analogues fit this requirement almost perfectly. They co-elute with the unlabeled analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer. However, due to the mass difference, they are easily distinguished by the detector. This allows for the correction of variability that can occur during sample preparation and analysis, such as extraction inconsistencies or ion suppression, leading to more accurate and precise quantification of the drug in biological matrices like plasma or serum.

Contextualization of Melperone (B1203284) Hydrochloride-d4 as a Research Standard

Melperone Hydrochloride-d4 is the deuterium-labeled analogue of Melperone Hydrochloride, an atypical antipsychotic medication. pharmaffiliates.comthermofisher.com Specifically, it is a deuterated form of Melperone where four hydrogen atoms have been replaced by deuterium. abmole.com This compound is intended for use as an internal standard for the quantification of melperone in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). bertin-bioreagent.com

In the context of therapeutic drug monitoring or pharmacokinetic studies of melperone, the inclusion of this compound as an internal standard is crucial for achieving accurate and reliable results. ijsr.net Its properties ensure that it closely mimics the behavior of the unlabeled melperone throughout the analytical process, thereby compensating for potential variations and enhancing the quality of the quantitative data. scispace.com Several analytical methods for the determination of neuroleptic drugs in plasma have utilized deuterated analogues, including melperone-d4, as internal standards to ensure the accuracy of their findings. thermofisher.comthermofisher.com

Chemical and Physical Properties of this compound

PropertyValue
Chemical Name 1-(4-Fluorophenyl-d4)-4-(4-methyl-1-piperidinyl)-1-butanone Hydrochloride
Synonyms Methylperone-d4 Hydrochloride, Flubuperone-d4 Hydrochloride, Buronil-d4 Hydrochloride
Molecular Formula C₁₆H₁₉D₄ClFNO
Molecular Weight 303.84 g/mol
CAS Number 1219798-80-7
Appearance White to off-white solid
Purity >95% (HPLC)
Storage Temperature +4°C
Solubility Soluble in DMSO and Methanol

The data in this table has been compiled from multiple sources. lgcstandards.comabmole.comsigmaaldrich.comlgcstandards.commedchemexpress.com

Detailed Research Findings

While research articles focusing solely on the synthesis and characterization of this compound are not prevalent in publicly accessible literature, its application as an internal standard is documented in studies validating methods for the quantification of multiple neuroleptic drugs.

In a study describing a method for the quantification of 28 different neuroleptic drugs in human plasma using liquid chromatography-high-resolution accurate-mass mass spectrometry (LC-HRAM-MS), melperone-d4 was listed as the corresponding internal standard for melperone. thermofisher.com The method involved a simple protein precipitation step for sample preparation, followed by injection into the LC-MS system. The use of specific deuterated internal standards for each analyte, including melperone-d4 for melperone, was fundamental to the accuracy and precision of the assay, which was evaluated for linearity, lower limit of quantification (LLOQ), carryover, and intra- and inter-assay precision. thermofisher.com For melperone, no significant carryover (maximum of 0.02%) was observed, demonstrating the robustness of the method. thermofisher.com

Another similar study for the quantification of 28 neuroleptics in human plasma for clinical research also employed melperone-d4 as the internal standard for melperone. thermofisher.com This method also utilized LC-HRAM-MS and demonstrated the capability of this technology for routine quantitative analyses. The inclusion of the deuterated internal standard was a key component of the experimental design, ensuring reliable quantification across a range of concentrations. thermofisher.com

These studies highlight the critical role of this compound in a multi-analyte setting. Its use allows for the accurate determination of melperone concentrations in complex biological matrices, even when analyzed alongside numerous other compounds. The near-identical chemical and physical behavior of this compound to its unlabeled counterpart ensures that any variations during the analytical process are accounted for, leading to high-quality, reliable data essential for clinical research and therapeutic drug monitoring.

Properties

Molecular Formula

C₁₆H₁₉D₄ClFNO

Molecular Weight

303.84

Synonyms

1-(4-Fluorophenyl-d4)-4-(4-methyl-1-piperidinyl)-1-butanone Hydrochloride;  Methylperone-d4 Hydrochloride;  Flubuperone-d4 Hydrochloride;  4-Fluoro-γ-(4-methylpiperidino)butyrophenone-d4 Hydrochloride;  4’-Fluoro-4-(4-methylpiperidino)butyrophenone-d4 Hy

Origin of Product

United States

Synthesis and Isotopic Characterization of Melperone Hydrochloride D4

Methodological Approaches for Deuterium (B1214612) Incorporation into Butyrophenone (B1668137) Structures

The synthesis of Melperone (B1203284) involves the reaction of a γ-chloro-p-fluorobutyrophenone intermediate with 4-methylpiperidine (B120128). chemicalbook.comwikipedia.org To produce the deuterated analogue, Melperone-d4, the isotopic labels are introduced onto the 4-methylpiperidine ring, specifically at the 2, 2, 6, and 6 positions. bioscience.co.ukpharmaffiliates.com The synthesis, therefore, utilizes a pre-deuterated starting material, 4-methylpiperidine-d4, which is then reacted with the butyrophenone sidechain.

Several general methodologies exist for the incorporation of deuterium into organic molecules, which are applicable to the synthesis of deuterated butyrophenone precursors:

Use of Deuterated Reagents: This is the most direct approach, where a deuterated version of a starting material is used in a standard synthetic route. researchgate.netlookchem.com For Melperone-d4, this involves synthesizing or procuring 4-methylpiperidine-d4 for the final coupling step.

Catalytic Hydrogen-Deuterium (H/D) Exchange: This method involves exposing a molecule to a deuterium source, typically deuterium oxide (D₂O), at high temperatures and pressures in the presence of a catalyst. ansto.gov.au This process facilitates the exchange of hydrogen atoms for deuterium atoms at specific positions on the molecule.

Palladium-Catalyzed Late-Stage Deuteration: Advanced methods include palladium-catalyzed C-H activation, which allows for the direct, nondirected deuteration of arenes and ketones. acs.org This technique can use D₂O as the deuterium source and demonstrates high functional group tolerance, making it suitable for complex molecules like butyrophenones. acs.org

The choice of method depends on the desired deuteration pattern, the stability of the molecule under the reaction conditions, and the availability of deuterated precursors.

Advanced Analytical Methodologies Employing Melperone Hydrochloride D4

Development and Validation of Quantitative Bioanalytical Methods

The development of robust and validated bioanalytical methods is essential for the accurate measurement of melperone (B1203284) and its metabolites in biological samples. These methods are crucial for understanding the drug's behavior in the body and ensuring its effective and safe use.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Melperone and Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in complex biological fluids due to its high sensitivity and specificity. oup.com Several LC-MS/MS methods have been developed and validated for the simultaneous determination of melperone and other antipsychotic drugs in human plasma and serum. researchgate.netnih.govnih.govnih.gov

In a typical LC-MS/MS workflow, a simple protein precipitation step is often employed for sample preparation, followed by chromatographic separation on a C18 column. nih.govnih.gov The use of a deuterated internal standard like Melperone Hydrochloride-d4 is integral to this process. bertin-bioreagent.com It is added to the sample before preparation to account for any loss of analyte during extraction and to correct for matrix effects during ionization. wuxiapptec.comreddit.com

Validation of these methods is performed according to stringent guidelines from regulatory bodies like the European Medicines Agency, assessing parameters such as linearity, precision, accuracy, recovery, and matrix effect. nih.govnih.govuantwerpen.be For instance, one validated UPLC-MS/MS method for 71 neuropsychotropic drugs, including melperone, demonstrated intra- and inter-batch precision with relative standard deviations (RSDs) of less than 15% and an accuracy of 90%–110%. nih.gov

Below is a representative table of validation parameters for an LC-MS/MS method for melperone quantification.

Validation ParameterAcceptance CriteriaTypical Result for Melperone Analysis
Linearity (r²) >0.99>0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 102.2 ng/mL nih.gov
Intra-run Precision (RSD%) <15%0.4-5.5% nih.gov
Inter-run Precision (RSD%) <15%0.6-8.2% nih.gov
Accuracy (% Bias) Within ±15%Within ±10% thermofisher.com
Recovery (%) Consistent and reproducible87.9-114.1% nih.gov
Matrix Effect (%) Within ±20%Within ±20% nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Prior to the widespread adoption of LC-MS/MS, gas chromatography-mass spectrometry (GC-MS) was also utilized for the quantitative determination of melperone in human plasma. nih.gov A sensitive, specific, and reliable GC-MS assay using selected ion monitoring (SIM) was described for this purpose. nih.gov This method was capable of measuring melperone concentrations in the range of 1 to 100 ng/mL from a 2-mL plasma sample. nih.gov Melperone-d4 is also intended for use as an internal standard in GC-MS quantification. bertin-bioreagent.comvincibiochem.it

Role of this compound as an Internal Standard in Matrix Effects Mitigation

Matrix effects, which are the suppression or enhancement of ionization of an analyte by co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. oup.comwuxiapptec.com Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are the preferred choice for mitigating these effects. oup.comwuxiapptec.com

The underlying principle is that a SIL-IS has nearly identical physicochemical properties to the analyte. wuxiapptec.com This similarity ensures that both the analyte and the internal standard behave similarly during sample preparation, chromatographic separation, and ionization. oup.com Consequently, any ionization suppression or enhancement caused by the matrix affects both compounds to the same degree, allowing the ratio of the analyte peak area to the internal standard peak area to remain constant, thus providing an accurate quantification. wuxiapptec.com

However, it is crucial that the analyte and its deuterated internal standard co-elute for effective compensation of matrix effects. waters.comscispace.com A slight retention time difference, sometimes observed due to the deuterium (B1214612) isotope effect, can lead to differential matrix effects and compromise the accuracy of the assay. oup.comwaters.com The deuterium isotope effect is thought to arise from changes in the molecule's lipophilicity when hydrogen is replaced by deuterium. waters.com

Inter-Laboratory Variability and Standardization in Quantitative Assays Using Deuterated Analogs

Despite the advantages of using deuterated internal standards, inter-laboratory variability in quantitative assays can still occur. iiarjournals.orgresearchgate.net This variability can stem from differences in calibration standards, instrument settings, and analytical protocols. researchgate.net The lack of commercially available certified reference materials for many analytes can contribute to discrepancies between laboratories. researchgate.net

To address this, proficiency testing programs and the use of standard reference materials (SRMs) from institutions like the National Institute of Standards and Technology (NIST) are crucial for improving inter-laboratory agreement. iiarjournals.orgnih.gov A study on ceramide quantification involving 34 laboratories demonstrated that the use of authentic labeled standards for calibration significantly reduced data variability, with inter-laboratory coefficients of variation (CVs) below 14%. nih.gov Such initiatives promote the harmonization of analytical methods and ensure the comparability of results across different research and clinical settings. iiarjournals.orgnih.gov

Pharmacokinetic and Metabolic Research Applications of Melperone Hydrochloride D4 in Non Clinical Systems

In Vitro Metabolic Stability and Metabolite Identification Studies

There is no publicly available data on the in vitro metabolic stability of Melperone (B1203284) Hydrochloride-d4 in systems such as human or animal liver microsomes. Studies identifying the specific metabolites formed from this deuterated compound have not been published.

Investigation of Cytochrome P450 Mediated Metabolism (e.g., CYP2D6 inhibition)

While its parent compound, melperone, is a known inhibitor of CYP2D6, specific inhibitory studies or comparative analyses using Melperone Hydrochloride-d4 are not found in the scientific literature.

Elucidation of Biotransformation Pathways (e.g., N-dealkylation, mercapturic acid adduct formation)

The specific biotransformation pathways for this compound, including common routes like N-dealkylation or the formation of mercapturic acid adducts, have not been documented in published research.

Preclinical Pharmacokinetic Profiling in Animal Models

No specific preclinical pharmacokinetic data for this compound in any animal models has been published.

Absorption, Distribution, and Excretion Studies

There are no available Absorption, Distribution, and Excretion (ADME) studies detailing the in vivo behavior of this compound.

Determination of Half-Life and Clearance in Non-Human Biological Systems

Specific values for the half-life and clearance rates of this compound in non-human biological systems have not been reported in the literature.

Isotope Effect Analysis in Melperone Biotransformation

A quantitative analysis of the deuterium (B1214612) isotope effect on the biotransformation of melperone has not been published. Such an analysis would be required to understand how deuteration impacts its metabolic rate and pathways compared to the non-deuterated form.

Application in Drug-Drug Interaction Studies in Hepatic Microsomal Systems

The investigation of a new drug candidate's potential to cause drug-drug interactions (DDIs) is a critical component of non-clinical safety assessment. These studies often utilize in vitro systems, such as hepatic microsomes, which contain a high concentration of drug-metabolizing enzymes. In this context, stable isotope-labeled compounds, such as this compound, serve as indispensable analytical tools rather than the primary substance of investigation.

This compound is the deuterium-labeled version of Melperone Hydrochloride. In DDI studies, its primary role is that of an internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. The deuteration imparts a higher mass to the molecule, allowing it to be distinguished from the non-labeled melperone by the mass spectrometer. However, it retains nearly identical physicochemical properties and chromatographic behavior. This allows for precise and accurate quantification of the unlabeled melperone, which is the actual compound being evaluated for its inhibitory or inductive effects on drug-metabolizing enzymes.

Research into the DDI potential of melperone has focused on its effects on the Cytochrome P450 (CYP) family of enzymes, which are responsible for the metabolism of a vast number of drugs. nih.gov Studies have identified melperone as an inhibitor of CYP2D6, a key enzyme in drug metabolism. thieme-connect.comnih.govmedchemexpress.commedchemexpress.comoatext.com

An in-depth analysis of melperone's interaction with CYP2D6 was conducted using venlafaxine (B1195380), an antidepressant primarily metabolized by this enzyme, as a probe substrate. thieme-connect.comnih.gov A retrospective study of patient data revealed that individuals treated concurrently with melperone and venlafaxine had significantly elevated serum concentrations of venlafaxine and reduced concentrations of its primary metabolite, O-desmethylvenlafaxine. thieme-connect.comnih.gov In a follow-up assessment, the administration of melperone to patients was shown to increase the urinary ratio of dextromethorphan (B48470) to its metabolite dextrorphan, a well-established marker of CYP2D6 inhibition. nih.gov These findings collectively confirm that melperone acts as a moderate inhibitor of the CYP2D6 enzyme. oatext.com

While detailed in vitro kinetic studies providing specific inhibition constants (Ki) or IC50 values for melperone in human liver microsomes are not extensively detailed in the public domain, the clinical data strongly support its role as a CYP2D6 inhibitor. thieme-connect.comnih.gov In a typical hepatic microsomal study designed to determine such parameters, this compound would be added at a known concentration to the experimental samples to serve as the internal standard for the quantification of unlabeled melperone.

There is currently a lack of published research investigating the inhibitory potential of melperone on other major enzyme families, such as the UDP-glucuronosyltransferases (UGTs), within hepatic microsomal systems. nih.govnih.govcriver.com

The following table summarizes the key findings from a clinical study that demonstrates the drug-drug interaction potential of melperone, where this compound would be an essential tool for the analytical portion of an equivalent in vitro study.

Table 1: Research Findings on the Inhibition of CYP2D6 by Melperone The data presented below pertains to the non-deuterated compound, melperone. This compound would be utilized as an internal standard for quantification in such a study.

Parameter Victim Drug: Venlafaxine Victim Drug: Dextromethorphan Reference
Study Type Retrospective analysis of patient serum concentrations Prospective administration to patients thieme-connect.comnih.gov
Observed Effect Significantly higher dose-corrected serum concentrations of venlafaxine Elevation of the dextromethorphan/dextrorphan metabolic ratio thieme-connect.comnih.gov
Metabolite Change Significantly lower serum concentrations of O-desmethylvenlafaxine Not Applicable thieme-connect.comnih.gov
Conclusion Melperone inhibits the O-demethylation of venlafaxine. Melperone inhibits the O-demethylation of dextromethorphan. nih.gov
Implicated Enzyme CYP2D6 CYP2D6 nih.gov

Molecular and Neurochemical Research Utilizing Melperone Hydrochloride D4

In Vitro Receptor Binding and Functional Assays for Receptor Characterization

Melperone (B1203284) Hydrochloride-d4, like its non-deuterated counterpart, is a multi-receptor antagonist. medchemexpress.commedchemexpress.com Its characterization has been extensively performed through in vitro radioligand binding assays using human brain tissue to determine its affinity for various neurotransmitter receptors. researchgate.net These studies reveal a complex binding profile that underlies its classification as an atypical antipsychotic. nih.govdrugbank.com

Melperone exhibits moderate affinity for serotonin (B10506) 5-HT2A, dopamine (B1211576) D2, and both α1- and α2-adrenergic receptors. medchemexpress.commedchemexpress.comcaymanchem.com Its affinity for the 5-HT2A receptor is slightly higher than for the D2 receptor, a characteristic shared by many atypical antipsychotics. drugbank.comelft.nhs.uk Specifically, its equilibrium dissociation constants (Kd) are reported as 102 nM for 5-HT2A, 180 nM for D2, 180 nM for α1-adrenergic, and 150 nM for α2-adrenergic receptors. medchemexpress.commedchemexpress.commedchemexpress.comcaymanchem.commedchemexpress.commedchemexpress.commedchemexpress.comcaymanchem.com

The compound shows markedly weaker binding to other receptors, including the histamine (B1213489) H1 receptor (Kd = 580 nM), and other serotonin receptor subtypes like 5-HT1A (Kd = 2200 nM), 5-HT2C (Kd = 2100 nM), and 5-HT1D (Kd = 3400 nM). medchemexpress.commedchemexpress.comcaymanchem.com Its affinity for muscarinic acetylcholine (B1216132) receptors is exceptionally low (Kd > 10,000 nM), which predicts a low incidence of anticholinergic side effects. medchemexpress.commedchemexpress.com This selective binding profile, particularly its low affinity for D2 receptors and higher 5-HT2A/D2 binding ratio, distinguishes it from typical neuroleptics like haloperidol. drugbank.comwikipedia.orghoschl.cz

ReceptorBinding Affinity (Kd, nM)Reference
Serotonin 5-HT2A102 medchemexpress.commedchemexpress.comcaymanchem.com
Dopamine D2180 medchemexpress.commedchemexpress.comcaymanchem.com
α1-Adrenergic180 medchemexpress.commedchemexpress.comcaymanchem.com
α2-Adrenergic150 medchemexpress.commedchemexpress.comcaymanchem.com
Histamine H1580 medchemexpress.commedchemexpress.com
Serotonin 5-HT1A2200 medchemexpress.commedchemexpress.com
Serotonin 5-HT2C2100 medchemexpress.commedchemexpress.com
Serotonin 5-HT1D3400 medchemexpress.commedchemexpress.com
Muscarinic>10,000 medchemexpress.commedchemexpress.com

Neurochemical Investigations of Neurotransmitter Dynamics in Animal Models

The unique receptor binding profile of melperone translates into specific effects on neurotransmitter systems, which have been investigated in preclinical animal models. These studies are crucial for understanding the compound's mechanism of action.

Research using in vivo microdialysis in rats has demonstrated that melperone distinctively modulates dopamine (DA) and serotonin (5-HT) levels in key brain regions associated with psychosis and cognition. researchgate.netresearchgate.net

Studies show that melperone preferentially increases extracellular dopamine release in the medial prefrontal cortex (mPFC) compared to the nucleus accumbens (NAC). researchgate.netresearchgate.net This is a significant finding, as enhanced dopaminergic activity in the mPFC is thought to contribute to the improvement of negative and cognitive symptoms in schizophrenia, while the effects in the NAC are more related to the positive symptoms. hoschl.cz For instance, melperone at doses of 3-10 mg/kg was found to increase both DA and acetylcholine release in the mPFC of rats. researchgate.net In contrast, it produced a smaller increase in DA release in the NAC and had no effect on acetylcholine release in this region. researchgate.net

Furthermore, chronic administration of melperone (2 mg/kg/day) has been shown to increase basal extracellular dopamine levels in the rat nucleus accumbens. caymanchem.commedchemexpress.commedchemexpress.comcaymanchem.com The increase in cortical dopamine release appears to be mediated, at least in part, by its interaction with 5-HT1A receptors. researchgate.net This combination of effects—a potent 5-HT modulating action coupled with a limbic-specific influence on dopamine neurotransmission—is believed to underlie its antipsychotic efficacy. nih.gov

Brain RegionNeurotransmitterEffectReference
Medial Prefrontal Cortex (mPFC)Dopamine (DA)Increase researchgate.netresearchgate.net
Medial Prefrontal Cortex (mPFC)Acetylcholine (ACh)Increase researchgate.net
Nucleus Accumbens (NAC)Dopamine (DA)Smaller Increase (compared to mPFC) / Basal Increase (chronic) caymanchem.comresearchgate.net
Nucleus Accumbens (NAC)Acetylcholine (ACh)No Change researchgate.net

Quantitative Analysis of Receptor Occupancy in Preclinical and Clinical Brain Tissue

Quantitative analysis of receptor occupancy provides a direct link between the concentration of a drug in the brain and its pharmacological effect at specific targets. For antipsychotics, the occupancy of dopamine D2 receptors is a critical determinant of both therapeutic efficacy and the risk of extrapyramidal side effects. hoschl.czfrontiersin.org

While direct preclinical studies quantifying Melperone-d4 receptor occupancy in brain tissue are not widely published, significant insights come from clinical studies using positron emission tomography (PET). A PET study using the D2 receptor ligand ¹¹C-raclopride in patients treated with melperone demonstrated substantial D2 receptor blockade. nih.gov Clinical treatment regimens resulted in a central D2-dopamine receptor occupancy of over 70%. nih.gov This level of occupancy is consistent with that required for the clinical efficacy of other antipsychotic agents. frontiersin.org

Preclinical data also suggest that the ratio of dopamine D4 to D2 receptor occupancy for melperone is similar to that of clozapine. drugbank.com This characteristic is a hallmark of atypical antipsychotics and is associated with a lower risk of inducing extrapyramidal symptoms compared to typical antipsychotics. drugbank.comfrontiersin.org This profile, characterized by weak D2 receptor affinity but substantial occupancy at clinical doses, along with a favorable D4/D2 occupancy ratio, solidifies melperone's classification as an atypical antipsychotic. nih.govdrugbank.com

Future Perspectives and Methodological Advancements in Deuterated Compound Research

Innovations in Stable Isotope Labeling Synthesis for Complex Molecules

The synthesis of complex deuterated molecules like Melperone (B1203284) Hydrochloride-d4 is benefiting from innovative strategies that offer greater efficiency, selectivity, and versatility. Traditional methods often involve multi-step syntheses using isotopically enriched starting materials, which can be time-consuming and costly. x-chemrx.comimist.ma Modern approaches are increasingly focused on late-stage isotopic labeling, which introduces deuterium (B1214612) into a molecule at a later point in the synthetic sequence. acs.org

One of the most promising innovations is the use of late-stage direct hydrogen isotope exchange (HIE) . This technique allows for the direct replacement of hydrogen atoms with deuterium in a complex molecule without the need for pre-functionalization, making it a more atom-economical and cost-effective approach. x-chemrx.com The availability of reagents like heavy water (D₂O) further enhances the cost-efficiency of this method. x-chemrx.com

Furthermore, the adoption of flow chemistry is revolutionizing the synthesis of deuterated compounds. x-chemrx.com Flow synthesis offers precise control over reaction parameters such as temperature and reaction time, leading to improved mixing, enhanced safety, and often higher yields compared to traditional batch chemistry. x-chemrx.com This methodology is particularly advantageous for isotope-labeling reactions, enabling more controlled and efficient incorporation of deuterium. x-chemrx.com

Multicomponent reactions (MCRs) are also emerging as a powerful tool for constructing isotopically labeled molecules. thieme-connect.com MCRs involve the simultaneous reaction of three or more reactants to form a single product in a one-pot fashion, offering enhanced efficiency and sustainability by minimizing steps and waste. thieme-connect.com This modular approach is well-suited for the synthesis of complex deuterated compounds, allowing for the rapid generation of diverse molecular scaffolds. thieme-connect.com

These innovative synthetic methods are expanding the toolkit for chemists, enabling the creation of a wider range of complex deuterated molecules for various research applications.

High-Throughput Analytical Platforms for Deuterated Standards in Preclinical Screening

The demand for rapid and efficient analysis of deuterated compounds in preclinical research has spurred the development of high-throughput analytical platforms. High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the automated testing of large numbers of compounds against specific biological targets. bmglabtech.comnih.gov This automation is crucial for accelerating the identification of promising drug candidates. danaher.com

In the context of deuterated standards like Melperone Hydrochloride-d4, liquid chromatography-mass spectrometry (LC-MS) is a predominant analytical technique. chromatographyonline.com The automation of LC-MS sample preparation has been a key advancement, significantly increasing the throughput of analysis. nih.govzinsser-analytic.com Modern autosamplers and robotic workstations can perform a range of tasks that were traditionally done manually, including dilution, solid-phase extraction, evaporation, and reconstitution. chromatographyonline.com This automation not only speeds up the process but also improves the reproducibility and accuracy of the results. zinsser-analytic.com

The integration of robotics, highly sensitive detectors, and advanced data processing software enables the rapid execution of numerous assays. danaher.com Plate-based methods, using 96, 384, or even 1536-well plates, are commonly employed to handle large sample volumes. nih.govdanaher.com While chromatographic separation remains a one-sample-at-a-time process, advancements in ultra-high-performance liquid chromatography (UHPLC) with smaller particle columns and low dead-volume systems allow for faster separations without compromising resolution.

These high-throughput platforms are essential for efficiently screening deuterated compounds in preclinical studies, enabling researchers to quickly assess their metabolic stability, pharmacokinetic properties, and potential as therapeutic agents.

Computational Modeling and Isotopic Effects in Pharmacological Research

Computational modeling has become an indispensable tool in pharmacological research, particularly for understanding and predicting the effects of isotopic substitution. The replacement of hydrogen with deuterium can alter the pharmacokinetic and pharmacodynamic properties of a drug due to the kinetic isotope effect (KIE). acs.orgnih.gov Computational methods offer a powerful way to predict these effects and guide the design of deuterated drugs. nih.govnih.gov

Molecular docking and metabolic profiling are used to identify sites for deuteration and to predict the possibility of metabolic switching, where the introduction of deuterium alters the primary site of metabolism. nih.govnih.gov These in silico approaches can help to rationalize the observed metabolic profiles and intrinsic clearance of deuterated compounds. nih.gov

The prediction of kinetic isotope effects is a key application of computational modeling. By calculating the free-energy differences between the isotopic forms of a molecule, researchers can estimate the magnitude of the KIE and its potential impact on reaction rates. acs.org This information is crucial for determining whether deuteration is likely to enhance the pharmacokinetic properties of a drug. acs.orgyoutube.com

Furthermore, computational models are being developed to predict drug-drug interactions (DDIs) mediated by metabolizing enzymes like cytochrome P450. nih.gov These models can assess the potential for a deuterated compound to inhibit or induce these enzymes, which is a critical aspect of its safety profile. nih.gov The ability to study these interactions in silico provides a means of exploring potential DDIs before conducting extensive in vitro or in vivo studies. researchgate.net

The use of computational modeling in conjunction with experimental data allows for a more rational and efficient approach to the design and development of deuterated compounds.

Integration of Deuterated Analogues in Systems Biology and Multi-Omics Approaches

Deuterated analogues like this compound are valuable tools for integration into systems biology and multi-omics approaches, providing dynamic information about metabolic pathways and protein turnover. Systems biology aims to understand the complex interplay of biological systems by integrating data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics. core.ac.uknih.gov

Stable isotope tracers are fundamental to these approaches, as they allow researchers to track the flow of molecules through metabolic networks. nih.govphysoc.org Unlike measurements of metabolite concentrations, which provide only a snapshot in time, isotope tracing reveals the rates of metabolic fluxes. nih.govphysoc.org Deuterium oxide (D₂O), for instance, can be used to label a wide range of biomolecules, including amino acids, glucose, and fatty acids, enabling the simultaneous measurement of turnover rates in multiple substrate pools. physoc.org

In quantitative proteomics , stable isotope labeling is widely used to compare protein abundance between different biological states. core.ac.uknih.gov Methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Tandem Mass Tagging (TMT) utilize isotope-labeled compounds to accurately quantify changes in protein expression. researchgate.net Deuterated standards can also serve as internal standards in these experiments to improve the precision of quantification. core.ac.uk

In metabolomics , stable isotope tracers are used to elucidate pathway activities and quantify metabolic fluxes. nih.gov By tracking the incorporation of isotopes into downstream metabolites, researchers can map out metabolic networks and identify points of regulation. nih.gov This approach is particularly powerful for understanding how diseases or drug treatments alter metabolic function. technologynetworks.com

The integration of data from deuterated analogue studies with other omics data provides a more comprehensive and dynamic view of biological systems, leading to a deeper understanding of disease mechanisms and drug action.

Regulatory Science Considerations for Stable Isotope Labeled Reference Materials in Research

The use of stable isotope-labeled reference materials, including deuterated compounds like this compound, in research is subject to important regulatory science considerations to ensure data quality and reliability. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have guidelines and expectations for the characterization and use of reference standards. adventchembio.com

A key consideration is the purity of the reference material . pharmtech.com The World Health Organization (WHO) suggests a desirable purity of 99.5% or higher for chemical reference substances. who.int The presence of impurities, including any non-labeled material in a deuterated standard, can adversely affect the accuracy of quantitative analyses. adventchembio.com Therefore, comprehensive characterization of the reference standard, including its chemical, radiochemical (if applicable), and isotopic purity, is essential. pharmtech.com

Regulatory guidance often emphasizes the importance of using certified reference standards when available. pharmtech.com For non-compendial standards, a thorough qualification program is necessary to establish their suitability for their intended use. This includes determining the identity, strength, quality, and purity of the material. pharmtech.com

For studies intended for regulatory submission, adherence to Good Laboratory Practice (GLP) or Current Good Manufacturing Practice (CGMP) regulations is often required. fda.govmetsol.com These regulations ensure the quality and integrity of the data generated. The FDA provides guidance on the use of radiolabeled compounds in human mass balance studies, which can be relevant for certain applications of deuterated standards. fda.gov

The export and import of deuterium and deuterated compounds are also subject to regulation by agencies such as the U.S. Nuclear Regulatory Commission (NRC) and the Department of Commerce, particularly concerning their potential for use in nuclear applications. nrc.govfederalregister.gov Researchers must be aware of and comply with these regulations.

Adherence to these regulatory science principles is crucial for ensuring the validity and acceptance of research data generated using stable isotope-labeled reference materials.

Q & A

Q. What is the role of Melperone Hydrochloride-d4 in analytical method development for antipsychotic research?

this compound is primarily used as a deuterated internal standard in LC-MS or GC-MS quantification of non-deuterated melperone. Its stable isotopic labeling minimizes matrix effects and ion suppression, ensuring accurate calibration curves (e.g., linearity range: 1–100 ng/mL) and precise recovery rates (typically >85%) . Method validation should include selectivity tests against structurally similar antipsychotics (e.g., clozapine) to confirm specificity .

Q. How should researchers characterize the identity and purity of this compound for pharmacokinetic studies?

Identity verification requires tandem mass spectrometry (MS/MS) to confirm the molecular ion ([M+H]+ at m/z 304.2) and deuterium incorporation (D4 at positions 3, 4, 5, and 6 of the phenyl ring). Purity (>99%) should be validated via reverse-phase HPLC with UV detection at 254 nm, coupled with nuclear magnetic resonance (NMR) to exclude positional isomerism .

Q. What experimental parameters are critical for ensuring isotopic integrity during sample preparation?

Deuterium retention requires avoiding protic solvents (e.g., methanol) and high-temperature conditions (>40°C) during extraction. Use acidified acetonitrile (0.1% formic acid) for protein precipitation and store prepared samples at −80°C to prevent hydrogen-deuterium exchange .

Advanced Research Questions

Q. How can researchers address discrepancies in receptor binding affinity data between this compound and its non-deuterated form?

Comparative studies using radioligand displacement assays (e.g., [³H]spiperone for D2 receptors) are essential. Deuterium labeling may alter lipophilicity (logP difference: ~0.3 units), affecting membrane permeability. Adjust binding buffer pH (7.4 vs. 7.0) and include negative controls (e.g., haloperidol) to isolate deuterium-specific effects .

Q. What strategies mitigate cross-study variability in pharmacokinetic modeling of this compound?

Standardize in vivo protocols by controlling diet (fasted vs. fed), cytochrome P450 inhibitors (e.g., ketoconazole), and sampling intervals (0–48 hr). Use population pharmacokinetic models (NONMEM) to account for inter-subject variability in clearance rates (e.g., hepatic CYP2D6 polymorphisms) .

Q. How should researchers analyze contradictory data on this compound’s serotonin receptor (5-HT2A) antagonism in schizophrenia models?

Perform dose-response studies in transgenic mice (5-HT2A knockouts) to isolate receptor-specific effects. Pair behavioral assays (e.g., prepulse inhibition) with ex vivo brain homogenate LC-MS quantification to correlate receptor occupancy (≥60%) with efficacy .

Q. What methodologies validate this compound’s stability in multiplexed neuropharmacology assays?

Conduct forced degradation studies under oxidative (H2O2), acidic (0.1M HCl), and photolytic (UV light) conditions. Monitor deuterium loss via high-resolution MS and quantify degradation products (e.g., dealkylated metabolites) using a stability-indicating HPLC method .

Q. How can cross-reactivity with endogenous neurotransmitters be minimized in receptor selectivity studies?

Pre-incubate samples with ascorbic acid (1 mM) to prevent dopamine oxidation. Use CRISPR-edited cell lines (e.g., HEK293T lacking D3 receptors) to eliminate off-target binding. Validate selectivity via competitive binding assays against 5-HT2C and α1-adrenergic receptors .

Q. What statistical approaches resolve batch-to-batch variability in deuterated compound synthesis?

Apply multivariate analysis (PCA) to raw synthesis data (e.g., reaction time, deuterium gas pressure). Include QC metrics like isotopic abundance (98–99% D4) and residual solvents (≤0.1% DMSO) in batch-release criteria .

Q. How do researchers design studies to investigate this compound’s neuropharmacological interactions in treatment-resistant schizophrenia?

Use a double-blind, crossover design comparing Melperone-d4 with clozapine in patients refractory to ≥3 antipsychotics. Primary endpoints include PANSS scores and plasma concentration-time profiles. Adjust for covariates (BMI, smoking status) using mixed-effects models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.